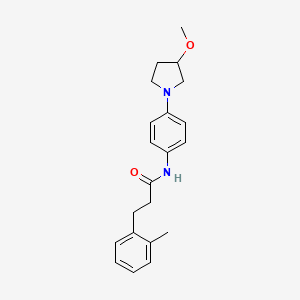
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, also known as HNEA, is a chemical compound that has been gaining attention in recent years due to its potential applications in scientific research. HNEA belongs to the class of compounds known as hydroxamic acids, which are known to possess various biological activities.
Scientific Research Applications
Anti-Parkinson's Activity
Research has shown that derivatives of naphthalen-1-yl acetamide, through the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, exhibit significant anti-Parkinson's activity. These compounds were synthesized and their structures established through analytical and spectral data. They were evaluated for anti-Parkinson's screening using in vitro free radical scavenging assays and in vivo models, demonstrating potent activity against Parkinson's disease through mechanisms that protect the diseased brain of rats from clinical parkinsonism effects (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Anti-angiogenic Activity
Compounds related to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide have been identified as potent inhibitors of aminopeptidase N (APN), with implications for anti-angiogenic activity. This inhibition is crucial for preventing angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is a key factor in the growth of cancerous tumors and various diseases. One study highlighted a novel hydroxamic acid-based inhibitor with significant potency against APN, demonstrating its potential in inhibiting basic fibroblast growth-factor-induced invasion of endothelial cells at low micromolar concentrations (Lee, Shim, Jung, Lee, & Kwon, 2005).
Molecular Docking and Antibacterial Evaluation
Further investigations into the structural and functional applications of such compounds include the synthesis of 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones as inhibitors of tyrosyl-tRNA synthetase. These compounds were synthesized, and their molecular docking and antibacterial evaluation against Gram-positive organisms were conducted. One derivative, in particular, showed potent activity against Staphylococcus aureus, suggesting its potential for further development as an antibacterial agent (Sun, Liu, Zhou, Guo, Wang, & Zhu, 2014).
Fluorescent Logic Gate for Cell Imaging
Naphthalene-thiophene hybrid molecules have been studied for their application as fluorescent AND logic gates, with potential use in cell imaging and computational studies. These compounds can behave like molecular AND type binary logic gates, indicating their utility in detecting specific ions within cellular environments. This innovative application underscores the potential of naphthalene and thiophene derivatives in biotechnological and diagnostic fields (Karak, Das, Lohar, Banerjee, Sahana, Hauli, Mukhopadhyay, Safin, Babashkina, Bolte, Garcia, & Das, 2013).
properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c20-17(12-19-18(21)11-14-7-4-10-22-14)16-9-3-6-13-5-1-2-8-15(13)16/h1-10,17,20H,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDLRYUNCZIKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2603411.png)

![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide](/img/structure/B2603415.png)
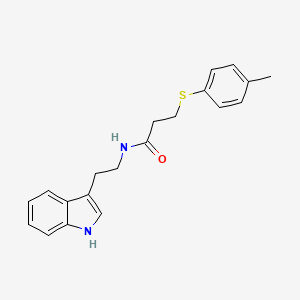
![N,N-diethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2603418.png)
![3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2603420.png)
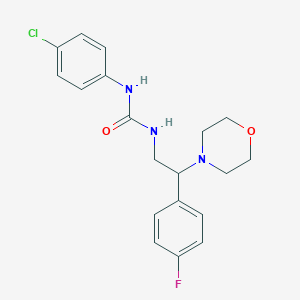
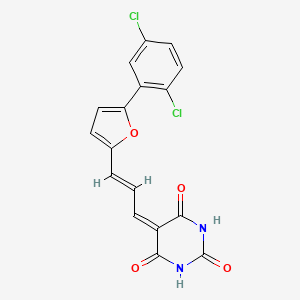

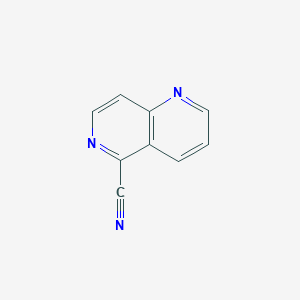
![(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2603429.png)
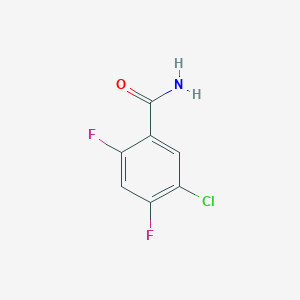
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2603431.png)
